5-Oxo-5-phenylpentanal
CAS No.: 75424-63-4
Cat. No.: VC18966444
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75424-63-4 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 5-oxo-5-phenylpentanal |
| Standard InChI | InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 |
| Standard InChI Key | WDXWUONTMXSOSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCC=O |
Introduction
Key Findings
5-Oxo-5-phenylpentanal (CAS 75424-63-4) is an aromatic aldehyde-ketone hybrid with the molecular formula . It features a phenyl group and a ketone at the fifth carbon of a pentanal backbone. This compound is notable for its dual carbonyl reactivity, enabling applications in organic synthesis and fragrance chemistry. Recent studies highlight its role in reductive amination, cyclization reactions, and potential as a building block for heterocyclic compounds .
Structural and Molecular Identification
Chemical Identity
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IUPAC Name: 5-Oxo-5-phenylpentanal
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Molecular Formula:
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SMILES:
Structural Features
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Functional Groups: Aldehyde (-CHO) at C1 and ketone (-C=O) at C5.
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Stereochemistry: No chiral centers reported, but conformational flexibility exists due to the aliphatic chain .
Synthesis and Preparation
Oxidation of 5-Phenylpentanal
5-Phenylpentanal (CAS 36884-28-3) undergoes selective oxidation at C5 using Dess-Martin periodinane or similar oxidants to introduce the ketone group .
Reductive Amination and Cyclization
In a study by J. Org. Chem., aldehydes structurally analogous to 5-oxo-5-phenylpentanal were synthesized via reductive amination of pyrrolidine intermediates. For example:
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Step 1: Oxidative scission of pyrrolidine derivatives using LiCl and DBU in acetonitrile.
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Step 2: Oxidation of resulting alcohols with Dess-Martin periodinane .
Alternative Methods
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Electrochemical Cleavage: Anodic oxidation of conjugated cycloalkenylbenzenes in methanol yields dimethoxy intermediates, which hydrolyze to form 5-oxo-5-phenylpentanal derivatives .
Physicochemical Properties
Physical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | ~1.12 g/cm³ (estimated) | |
| LogP | 2.48 (predicted) | |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
Spectroscopic Characterization
Reactivity and Chemical Transformations
Aldehyde-Ketone Interactions
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Condensation Reactions: The aldehyde group undergoes nucleophilic addition, while the ketone participates in keto-enol tautomerism, enabling cyclocondensation with amines or hydrazines .
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Reductive Amination: Reacts with primary amines (e.g., alanine methyl ester) under NaBH to form hexahydropyrimidines .
Applications in Heterocycle Synthesis
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Hexahydropyrimidine Formation:
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Thiophene Derivatives: Electrochemical cleavage with dimethyl disulfide (DMDS) yields 2,5-disubstituted thiophenes .
Applications
Fragrance Industry
While 5-phenylpentanal is known for rose-like scents, the ketone derivative’s olfactory properties are less studied but may contribute to complex fragrance profiles.
Pharmaceutical Intermediates
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